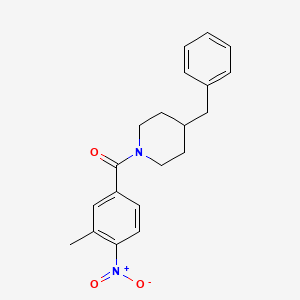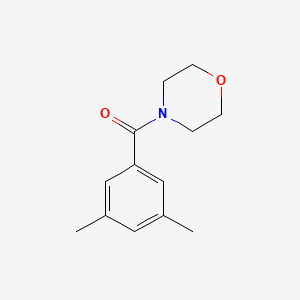![molecular formula C12H14F3NO2S B5872312 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine](/img/structure/B5872312.png)
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine, also known as TFMSPP, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a piperidine derivative that contains a trifluoromethylsulfonyl group, which makes it highly reactive and versatile in various chemical reactions. In
Wirkmechanismus
The mechanism of action of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is not well understood. However, it is believed that the trifluoromethylsulfonyl group in 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine plays a crucial role in its reactivity and selectivity. The group can act as an electron-withdrawing group, which makes the compound more reactive towards nucleophiles. Additionally, the group can stabilize intermediates, which can lead to higher yields and selectivity in various chemical reactions.
Biochemical and Physiological Effects:
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine has not been extensively studied for its biochemical and physiological effects. However, some studies have shown that it can inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, which is a neurotransmitter that plays a crucial role in the nervous system. 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine may also have potential applications in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is its versatility in various chemical reactions. It is a highly reactive compound that can be used in the synthesis of various organic compounds. Additionally, the synthesis method is relatively simple and cost-effective, making it an attractive option for researchers. However, one of the limitations of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is its potential toxicity and environmental impact. The compound contains a trifluoromethylsulfonyl group, which is a known environmental pollutant. Therefore, researchers must handle the compound with caution and dispose of it properly.
Zukünftige Richtungen
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine has significant potential for future research and applications. One of the possible future directions is the synthesis of chiral compounds using 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine as a catalyst. Chiral compounds have important applications in the pharmaceutical industry, and 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine could be a useful tool for their synthesis. Additionally, 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine may have potential applications in the development of new drugs for the treatment of various diseases, such as cancer and Alzheimer's disease. Further research is needed to fully understand the mechanism of action and potential applications of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine.
Synthesemethoden
The synthesis of 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine involves the reaction of piperidine with trifluoromethylsulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction produces 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine as a white solid with a high yield. The synthesis method is relatively simple and cost-effective, making it an attractive option for researchers.
Wissenschaftliche Forschungsanwendungen
1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is widely used in scientific research as a versatile reagent for various chemical reactions. It is used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is also used as a catalyst in organic reactions, such as the Michael addition and the aldol reaction. Additionally, 1-{4-[(trifluoromethyl)sulfonyl]phenyl}piperidine is used in the synthesis of chiral compounds, which have important applications in the pharmaceutical industry.
Eigenschaften
IUPAC Name |
1-[4-(trifluoromethylsulfonyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO2S/c13-12(14,15)19(17,18)11-6-4-10(5-7-11)16-8-2-1-3-9-16/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOBZVDJCQQHKLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![dimethyl 5-[(methoxycarbonyl)amino]isophthalate](/img/structure/B5872233.png)
![4-(benzyloxy)benzaldehyde (4-{[4-(benzyloxy)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5872244.png)
![2-amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydrodispiro[chromene-4,1'-cyclohexane-4',2''-[1,3]dioxolane]-3-carbonitrile](/img/structure/B5872258.png)


![N-{[(4-acetylphenyl)amino]carbonothioyl}-2-chlorobenzamide](/img/structure/B5872290.png)




![2-methyl-5-[2-(1-piperidinyl)ethyl][1,2,4]triazino[2,3-a]benzimidazol-3(5H)-one](/img/structure/B5872323.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-2-furamide](/img/structure/B5872326.png)
